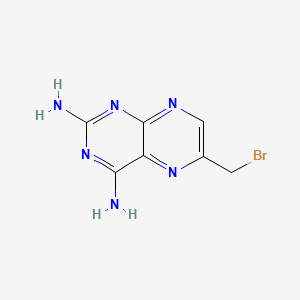
6-(Bromomethyl)pteridine-2,4-diamine
概要
説明
Synthesis Analysis
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine involves the conversion of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide by treatment with hydrobromic acid. This intermediate is crucial for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogues (Piper, McCaleb, & Montgomery, 1987).
Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine and its derivatives is characterized by the presence of a bromomethyl group attached to the pteridine ring, which is essential for subsequent chemical modifications. The structure of these compounds has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography, to confirm their configurations and understand their chemical behavior.
Chemical Reactions and Properties
6-(Bromomethyl)pteridine-2,4-diamine undergoes nucleophilic displacement reactions to produce a variety of derivatives. These reactions are fundamental in synthesizing compounds related to methotrexate and aminopterin, although none of the derivatives showed antileukemic activity in initial screenings (Montgomery et al., 1979).
科学的研究の応用
Synthesis of Analogues of Folic Acid : One study describes the conversion of 6-(Bromomethyl)pteridine-2,4-diamine into 2-amino-6-(bromomethyl)-4(1H)-pteridinone for direct attachment to side-chain precursors of folic acid analogues. This is significant for synthesizing compounds related to folic acid, particularly those with functional groups incompatible with hydrolytic deamination conditions of corresponding 2,4-diaminopteridine analogues (Piper, McCaleb, & Montgomery, 1987).
Derivatives Related to Methotrexate and Aminopterin : Research conducted in 1979 focused on creating eighteen derivatives of 2,4-diamino-6-methylpteridine, including compounds synthesized from 6-(Bromomethyl)pteridine-2,4-diamine. These derivatives were related to the anticancer drugs methotrexate and aminopterin. However, none showed antileukemic activity (Montgomery et al., 1979).
Antimalarial Evaluation : A study from 1978 synthesized various 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and their oxides for antimalarial evaluation. The study found that while some 2,4-pteridinediamines exhibited strong suppressive activity against certain Plasmodium infections, most compounds, including the N-oxides, did not show significant antimalarial activity (Worth, Johnson, Elslager, & Werbel, 1978).
Antitumor Activity : Another research demonstrated the synthesis of 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, which was found to be highly potent against L-1210 mouse leukemia lymphoblasts. In this study, a single dose of this compound significantly increased the life-span of treated mice (Khaled, Morin, Benington, & Daugherty, 1984).
Identification of Nonfolate Compounds as Antiparasitic Agents : In 2011, a study identified nonfolate compounds that inhibit pteridine reductase, a key enzyme in parasitic diseases like Leishmaniasis. This research used virtual screening to find compounds that target Leishmania major pteridine reductase but not human dihydrofolate reductase. This approach led to the identification of several drug-like molecules with low micromolar affinities and high specificity profiles (Ferrari et al., 2011).
Safety And Hazards
特性
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBZALCJHZGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208106 | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)pteridine-2,4-diamine | |
CAS RN |
59368-16-0 | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromomethyl-2,4-pteridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

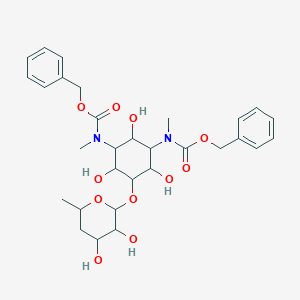
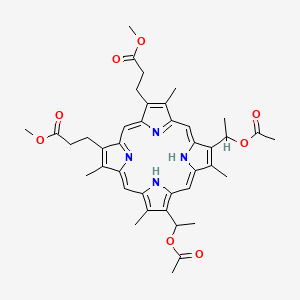
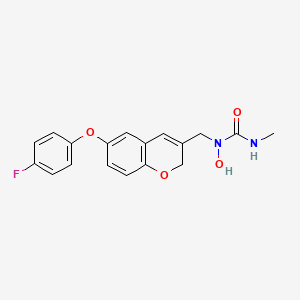
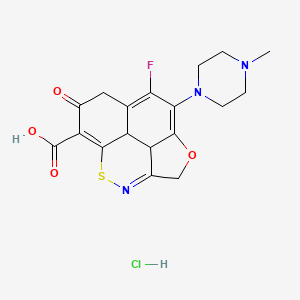
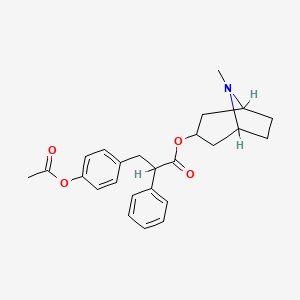
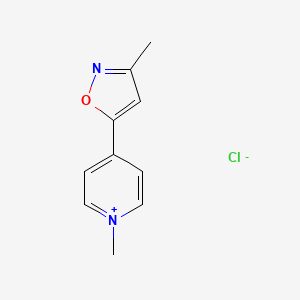
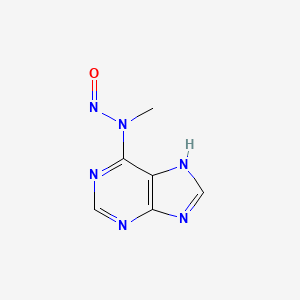
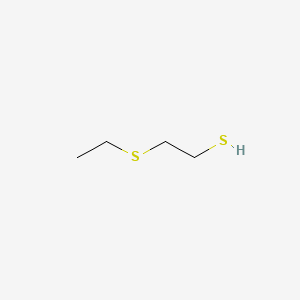
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)
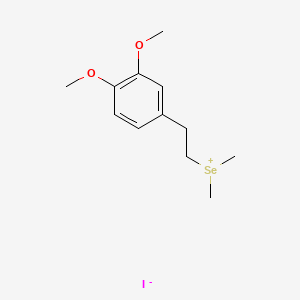
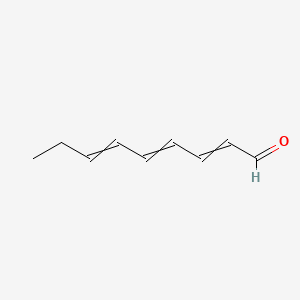
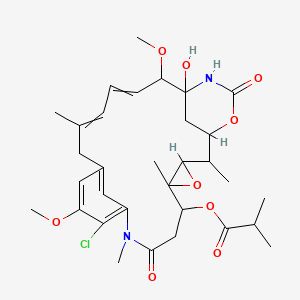
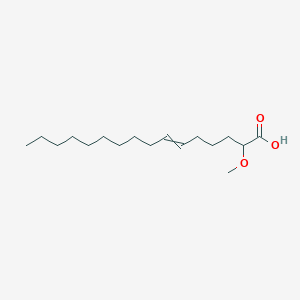
![3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1204201.png)